molecular formula C44H59N11O8 B14205505 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine CAS No. 824959-27-5

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine

Cat. No.: B14205505
CAS No.: 824959-27-5
M. Wt: 870.0 g/mol
InChI Key: UBLUUGDLYXVKLO-GIZYWFQPSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, tryptophan, phenylalanine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine involves the stepwise assembly of its constituent amino acids. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is obtained after deprotection and cleavage from the solid support.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.

    Reduction: Reduction reactions can affect the disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require specific amino acid derivatives and coupling reagents .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.

    Industry: The compound is used in the production of specialized biomaterials and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine: This compound shares a similar structure but differs in its amino acid composition.

    L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid: Another related peptide with different functional groups.

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to undergo various chemical modifications and its role in diverse scientific fields highlight its versatility and importance.

Properties

CAS No.

824959-27-5

Molecular Formula

C44H59N11O8

Molecular Weight

870.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C44H59N11O8/c45-20-10-9-17-31(46)38(57)51-33(19-11-21-49-44(47)48)39(58)54-36(24-29-25-50-32-18-8-7-16-30(29)32)42(61)53-34(22-27-12-3-1-4-13-27)40(59)52-35(23-28-14-5-2-6-15-28)41(60)55-37(26-56)43(62)63/h1-8,12-16,18,25,31,33-37,50,56H,9-11,17,19-24,26,45-46H2,(H,51,57)(H,52,59)(H,53,61)(H,54,58)(H,55,60)(H,62,63)(H4,47,48,49)/t31-,33-,34-,35-,36-,37-/m0/s1

InChI Key

UBLUUGDLYXVKLO-GIZYWFQPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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